

Spectroscopic Profile of Chloropentaamminecobalt(III) Chloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chloropentaamminecobalt(III) chloride

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This technical guide provides a comprehensive overview of the spectroscopic properties of **chloropentaamminecobalt(III) chloride**, $[\text{Co}(\text{NH}_3)_5\text{Cl}]\text{Cl}_2$. This coordination compound, of historical and academic significance, serves as a fundamental model in inorganic chemistry and has potential applications in various research fields. This document outlines the key spectroscopic characteristics (UV-Visible, Infrared, and Nuclear Magnetic Resonance), detailed experimental protocols for its synthesis and analysis, and logical visualizations of the underlying chemical principles and workflows.

Core Spectroscopic Data

The spectroscopic data for **chloropentaamminecobalt(III) chloride** is summarized below, providing a quantitative basis for its characterization.

UV-Visible Spectroscopy

The electronic spectrum of $[\text{Co}(\text{NH}_3)_5\text{Cl}]^{2+}$ in aqueous solution is characterized by two main absorption bands in the visible region. These bands are attributed to d-d electronic transitions of the cobalt(III) ion in a pseudo-octahedral ligand field. The complex has an idealized C_{4v} symmetry.

Transition	λ_{max} (nm)	Molar Absorptivity (ϵ , $\text{M}^{-1}\text{cm}^{-1}$)	Assignment
$^1\text{A}_{19} \rightarrow ^1\text{T}_{19}$	~532	~50	d-d transition
$^1\text{A}_{19} \rightarrow ^1\text{T}_{29}$	~364	~47	d-d transition

Note: The exact λ_{max} and molar absorptivity values can vary slightly depending on the solvent and the specific experimental conditions.

Infrared (IR) Spectroscopy

The infrared spectrum of solid **chloropentaamminecobalt(III) chloride** reveals characteristic vibrational frequencies associated with the ammonia and cobalt-chloride bonds.

Frequency (cm ⁻¹)	Assignment	Description
~3150	$\nu(\text{N-H})$	N-H stretching vibrations of the ammine ligands.
~1556	$\delta(\text{N-H})$	N-H bending (scissoring) vibrations.
~1301	$\delta(\text{N-H})$	N-H symmetric deformation.
~840	$\rho_r(\text{NH}_3)$	Rocking vibration of the coordinated ammonia.
Below 600	$\nu(\text{Co-N})$	Cobalt-Nitrogen stretching vibrations.
Below 400	$\nu(\text{Co-Cl})$	Cobalt-Chlorine stretching vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides insight into the local environment of magnetically active nuclei.

Nucleus	Chemical Shift (δ , ppm)	Solvent	Assignment
^1H	~4.61	D_2O	Protons of the coordinated ammine (NH_3) ligands. ^[1]
^{59}Co	Not readily observed	-	The ^{59}Co nucleus is quadrupolar, and in the relatively low symmetry environment of the $[\text{Co}(\text{NH}_3)_5\text{Cl}]^{2+}$ cation, the signal is often too broad to be easily detected by standard NMR techniques.

Experimental Protocols

Synthesis of Chloropentaamminecobalt(III) Chloride

This protocol describes a common laboratory synthesis of **chloropentaamminecobalt(III) chloride** from cobalt(II) chloride hexahydrate.

Materials:

- Cobalt(II) chloride hexahydrate ($\text{CoCl}_2 \cdot 6\text{H}_2\text{O}$)
- Ammonium chloride (NH_4Cl)
- Concentrated aqueous ammonia (NH_3)
- 30% Hydrogen peroxide (H_2O_2)
- Concentrated hydrochloric acid (HCl)
- Ethanol

- Acetone
- Distilled water

Procedure:

- In a fume hood, dissolve ammonium chloride in concentrated aqueous ammonia in an Erlenmeyer flask.
- To this solution, add finely powdered cobalt(II) chloride hexahydrate in small portions with constant stirring. A brownish-pink slurry will form.
- Slowly and carefully add 30% hydrogen peroxide dropwise to the stirred mixture. This is an exothermic reaction that results in the oxidation of Co(II) to Co(III). The color of the solution will darken.
- After the effervescence has subsided, slowly add concentrated hydrochloric acid. A significant amount of heat will be generated, and the color will change to a deep red or purple.
- Heat the solution gently on a hot plate to approximately 60-70°C for about 20-30 minutes to ensure the complete formation of the chloro complex.
- Cool the solution to room temperature and then in an ice bath to precipitate the product.
- Collect the purple crystals by vacuum filtration.
- Wash the crystals with a small amount of ice-cold distilled water, followed by a small amount of cold ethanol, and finally with acetone to aid in drying.
- Dry the product in a desiccator.

Spectroscopic Analysis

UV-Visible Spectroscopy:

- Prepare a dilute aqueous solution of the synthesized **chloropentaamminecobalt(III) chloride** of a known concentration (e.g., 0.005 M).

- Record the UV-Visible spectrum from approximately 300 nm to 700 nm using a spectrophotometer.
- Identify the wavelengths of maximum absorbance (λ_{\max}).
- Calculate the molar absorptivity (ϵ) for each peak using the Beer-Lambert law ($A = \epsilon cl$).

Infrared Spectroscopy:

- Prepare a KBr pellet of the dry crystalline product.
- Alternatively, acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory.
- Record the IR spectrum over the range of 4000 cm^{-1} to 400 cm^{-1} .
- Assign the characteristic vibrational frequencies.

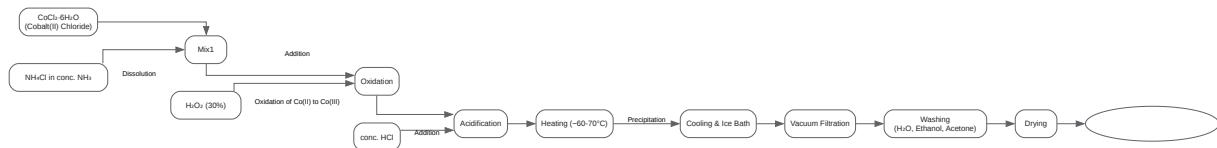
^1H NMR Spectroscopy:

- Dissolve a small amount of the complex in deuterium oxide (D_2O).
- Acquire the ^1H NMR spectrum.
- The protons of the ammine ligands will appear as a broad singlet due to exchange with the solvent and quadrupolar broadening from the adjacent ^{14}N and ^{59}Co nuclei.

Visualizations

Synthesis Workflow

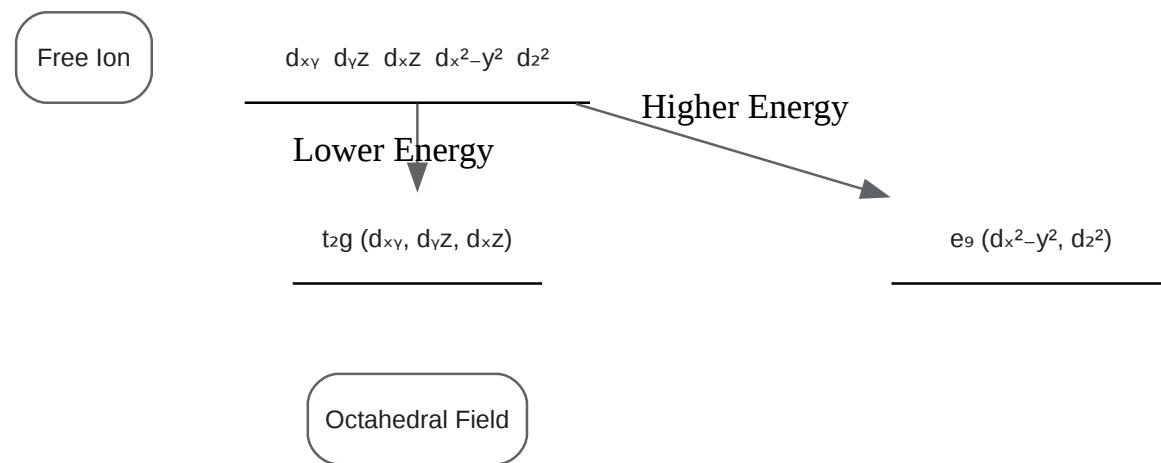
The following diagram illustrates the key steps in the synthesis of **chloropentaamminecobalt(III) chloride**.

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Caption: Synthesis workflow for **chloropentaamminecobalt(III) chloride**.

Crystal Field Splitting in a Co(III) Octahedral Complex

The UV-Visible absorption spectrum of **chloropentaamminecobalt(III) chloride** is best understood through Crystal Field Theory. The d-orbitals of the Co^{3+} ion, which are degenerate in the free ion, are split into two energy levels (t_{2g} and e_g) by the octahedral ligand field.

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Caption: d-orbital splitting in an octahedral ligand field.

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References

- 1. Solved Given the following IR spectra for [Co(NH₃)₅Cl]Cl₂, | Chegg.com [chegg.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Chloropentaamminecobalt(III) Chloride: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12060436#spectroscopic-properties-of-chloropentaamminecobalt-iii-chloride>]

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